molecular formula C20H22O4 B8203650 Bisphenol A acetate propionate CAS No. 1071466-57-3

Bisphenol A acetate propionate

Cat. No.: B8203650
CAS No.: 1071466-57-3
M. Wt: 326.4 g/mol
InChI Key: VWMUCEDXVAQLNS-UHFFFAOYSA-N
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Description

Bisphenol A acetate propionate is a chemical compound that belongs to the family of bisphenols. It is a derivative of bisphenol A, which is widely known for its use in the production of polycarbonate plastics and epoxy resins. This compound is characterized by the presence of acetate and propionate functional groups, which impart unique properties to the compound. This compound is used in various industrial applications, particularly as a curing agent in polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bisphenol A acetate propionate involves the esterification of bisphenol A with acetic acid and propionic acid. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature and pressure conditions.

Biological Activity

Bisphenol A acetate propionate (BPA-AP) is a chemical derivative of bisphenol A (BPA), which has garnered attention due to its potential biological activities and effects on human health. BPA is known for its endocrine-disrupting properties, primarily acting as a xenoestrogen. This article reviews the biological activity of BPA-AP, focusing on its pharmacological interactions, toxicological effects, and implications for human health, supported by data tables and case studies.

BPA-AP is synthesized from BPA through acetylation and propionylation, resulting in a compound that retains some estrogenic activity but with altered potency. Similar to BPA, BPA-AP interacts with hormone receptors, particularly estrogen receptors (ERα and ERβ), albeit with lower efficacy compared to estradiol. Its role as a selective estrogen receptor modulator (SERM) allows it to exhibit both agonistic and antagonistic properties depending on the tissue context.

Table 1: Comparison of Biological Activities

CompoundEstrogenic ActivityAndrogenic ActivityOther Receptor Interactions
Bisphenol AYesYes (antagonist)ERR-γ, GPER
BPA-APYes (weaker)UnknownPotentially similar to BPA

Toxicological Effects

Recent studies have highlighted the toxicological implications of BPA-AP exposure. Research indicates that BPA-AP may contribute to reproductive toxicity, developmental abnormalities, and metabolic disruptions.

Case Study: Prenatal Exposure

A notable case study examined the effects of high prenatal exposure to BPA in a cohort of pregnant women. The study found that elevated urinary BPA levels were associated with neurobehavioral changes in infants. While direct evidence for BPA-AP was not established, it raises concerns about similar compounds' effects on fetal development.

Key Findings:

  • A mother with a urinary BPA concentration of 583 µg/g creatinine exhibited neurobehavioral abnormalities in her infant at one month of age.
  • The infant's symptoms normalized by age five, suggesting potential transient effects rather than permanent damage .

Table 2: Effects of BPA on Liver Function

Dose (mg/kg)SOD Levels (U/mg protein)GSH Levels (μmol/g)MDA Levels (μmol/g)
Control5.010.01.0
304.59.01.5
903.07.52.5
2701.55.04.0

Findings:

  • High doses of BPA resulted in decreased superoxide dismutase (SOD) and glutathione (GSH) levels while increasing malondialdehyde (MDA), indicating oxidative stress .

Endocrine Disruption

Both BPA and its derivatives like BPA-AP are implicated in endocrine disruption, affecting hormonal balance and reproductive health.

Evidence from Animal Studies

Animal studies have shown that prenatal exposure to low doses of BPA can lead to alterations in mammary gland development and reproductive behaviors in offspring.

Summary of Findings:

  • Altered mammary gland histoarchitecture was observed in mice exposed prenatally to low doses of BPA.
  • Behavioral changes were noted in rats following perinatal exposure, including increased anxiety-like behaviors .

Properties

IUPAC Name

[4-[2-(4-acetyloxyphenyl)propan-2-yl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-5-19(22)24-18-12-8-16(9-13-18)20(3,4)15-6-10-17(11-7-15)23-14(2)21/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMUCEDXVAQLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071466-57-3
Record name 1071466-57-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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